Hexadecanal

Beschreibung

This compound has been reported in Citrus reticulata, Physarum polycephalum, and other organisms with data available.

Palmitaldehyde is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

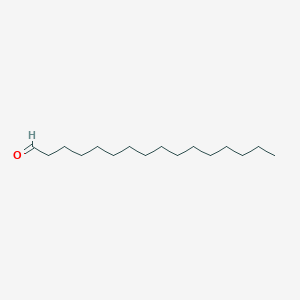

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

hexadecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOYUNMRJMEDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042039 | |

| Record name | Hexadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmitaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

629-80-1 | |

| Record name | Hexadecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexadecanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQD27655QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

35 °C | |

| Record name | Hexadecanal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Hexadecanal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanal, a C16 fatty aldehyde, is a critical intermediate in a variety of metabolic pathways across diverse biological systems, from mammals to insects and bacteria. In mammalian cells, it plays a significant role in lipid metabolism, serving as a key node in the interconversion of fatty acids and fatty alcohols, and as a product of ether lipid and sphingolipid catabolism. In other organisms, this compound and its derivatives function as essential signaling molecules, such as insect sex pheromones, and as substrates for bioluminescence in bacteria. This guide provides an in-depth exploration of the biosynthetic pathways of this compound, presenting quantitative data, detailed experimental methodologies, and pathway visualizations to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Long-chain fatty aldehydes, including this compound, are present at low concentrations in mammalian cells and are integral to the metabolic flux between fatty acids and fatty alcohols.[1] Their roles extend beyond simple metabolic intermediacy, with emerging evidence suggesting their involvement in cellular signaling.[1] This document outlines the primary routes of this compound biosynthesis, focusing on the enzymatic reactions and regulatory mechanisms that govern its production.

Mammalian Biosynthetic Pathways of this compound

In mammalian cells, two principal pathways contribute to the generation of this compound and other long-chain fatty aldehydes.[1]

De Novo Synthesis from Hexadecanoic Acid

The de novo pathway involves the reduction of a long-chain fatty acid, hexadecanoic acid (palmitic acid), to its corresponding aldehyde. This conversion is a two-step process initiated by the activation of hexadecanoic acid to its coenzyme A (CoA) thioester, palmitoyl-CoA.

Step 1: Activation of Hexadecanoic Acid

Hexadecanoic acid is first activated to palmitoyl-CoA by fatty acyl-CoA synthetases (FACS) or acyl-CoA synthetase long-chain family members (ACSL). This reaction is ATP-dependent.

-

Reaction: Hexadecanoic Acid + CoA + ATP → Palmitoyl-CoA + AMP + PPi

Step 2: Reduction of Palmitoyl-CoA to this compound

Palmitoyl-CoA is then reduced to this compound by the action of fatty acyl-CoA reductases (FARs).[1] In mammals, two isozymes, FAR1 and FAR2, have been identified with distinct tissue expression patterns and overlapping substrate specificities. Both enzymes are localized to peroxisomes.[2]

-

Reaction: Palmitoyl-CoA + NADPH + H⁺ → this compound + NADP⁺ + CoA

The following diagram illustrates the de novo biosynthetic pathway of this compound.

Catabolism of Complex Lipids

This compound is also generated through the breakdown of several classes of complex lipids, including ether glycerolipids and sphingolipids.[2]

Ether lipids, particularly plasmalogens, which are abundant in the heart, brain, and immune cells, can release fatty aldehydes upon cleavage of their ether bond.[1] The enzyme alkylglycerol monooxygenase (AGMO) catalyzes the cleavage of the 1-O-alkyl bond of ether lipids, releasing a fatty aldehyde.[1]

The following diagram depicts the generation of this compound from ether lipids.

The catabolism of sphingolipids also serves as a source of fatty aldehydes. Specifically, the degradation of sphingosine-1-phosphate (S1P) by sphingosine-1-phosphate lyase (SPL) yields trans-2-hexadecenal and phosphoethanolamine.[3] This unsaturated aldehyde can then be reduced to the saturated this compound.

The following diagram illustrates the production of a this compound precursor from sphingolipid degradation.

This compound Metabolism: The "Fatty Alcohol Cycle"

This compound exists in a dynamic equilibrium with its corresponding fatty acid (hexadecanoic acid) and fatty alcohol (hexadecanol). This interconversion is often referred to as the "fatty alcohol cycle".[4]

-

Oxidation to Hexadecanoic Acid: Fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2, catalyzes the NAD⁺-dependent oxidation of this compound to hexadecanoic acid.[2]

-

Reduction to Hexadecanol: Aldehyde reductases can reduce this compound to hexadecanol.

This cycle is crucial for maintaining the balance of these lipid species and for recycling excess fatty alcohols back to fatty acids.[4]

The following diagram shows the key reactions in the fatty alcohol cycle involving this compound.

This compound Biosynthesis in Other Organisms

Insect Pheromone Biosynthesis

In many lepidopteran species, long-chain fatty aldehydes, including derivatives of this compound, function as sex pheromones. The biosynthetic pathway typically starts from hexadecanoic acid, which is reduced to this compound.[5] Subsequent modifications, such as desaturation, can introduce double bonds to create the specific pheromone component. For instance, in the rice stem borer, Chilo suppressalis, (Z)-11-hexadecenal is a major sex pheromone component biosynthesized from hexadecanoic acid via this compound.[5]

Bacterial Bioluminescence

In certain species of bioluminescent bacteria, such as Vibrio harveyi, a long-chain fatty aldehyde is a required substrate for the light-emitting reaction catalyzed by luciferase. While tetradecanal is often considered the natural aldehyde, this compound can also serve as a substrate.[6] The biosynthesis involves the reduction of the corresponding fatty acid. The overall reaction catalyzed by the lux operon gene products involves the reduction of a fatty acid to a fatty aldehyde, which is then oxidized by luciferase to produce light.

Quantitative Data

The following table summarizes available quantitative data related to this compound biosynthesis. Data for specific enzyme kinetics can be highly variable depending on the experimental conditions and the source of the enzyme.

| Parameter | Enzyme | Substrate | Value | Organism/Tissue | Reference |

| Km | Palmitoyl-CoA Hydrolase | Palmitoyl-CoA | 1.8 µM | Rat Brain | [7] |

| Half-maximal Reactivation | Fatty Acyl-CoA | Inactive ASGP-R | ~10-12 µM (free) | Rat Hepatocytes | [8] |

| Substrate Concentration | Palmitic Acid | Cell-free system | 88% conversion | E. coli | [9] |

Experimental Protocols

Assay for Fatty Aldehyde Dehydrogenase (FALDH) Activity

This protocol is a generalized method for measuring FALDH activity spectrophotometrically.

Principle: The activity of FALDH is determined by monitoring the reduction of NAD⁺ to NADH at 340 nm as the fatty aldehyde substrate is oxidized to a fatty acid.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)

-

NAD⁺ solution (e.g., 2 mM in reaction buffer)

-

Substrate: this compound (solubilized in a suitable carrier like bovine serum albumin or a detergent)

-

Enzyme source (e.g., cell lysate, purified enzyme)

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer and NAD⁺ solution.

-

Add the enzyme source to the cuvette and mix gently.

-

Initiate the reaction by adding the this compound substrate.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time.

-

The rate of NADH production is proportional to the enzyme activity.

Calculation: The enzyme activity can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Quantification of this compound using HPLC with Fluorescence Detection

This protocol describes a method for quantifying fatty aldehydes in biological samples.[10]

Principle: Fatty aldehydes are derivatized with a fluorescent tag, allowing for sensitive detection and quantification by high-performance liquid chromatography (HPLC).

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Fluorescent labeling reagent (e.g., pyrene-based probes)

-

Solvents for mobile phase (e.g., acetonitrile, water)

-

Standard solutions of this compound

-

Biological sample for analysis

Procedure:

-

Lipid Extraction: Extract lipids from the biological sample using a suitable method (e.g., Bligh-Dyer extraction).

-

Derivatization: React the extracted lipids with the fluorescent labeling reagent according to the manufacturer's protocol. This step converts the non-fluorescent this compound into a fluorescent derivative.

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the compounds using a gradient of the mobile phase.

-

Detect the fluorescent derivative using the fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen tag.

-

-

Quantification:

-

Generate a standard curve by running known concentrations of derivatized this compound standards.

-

Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

The following diagram outlines the experimental workflow for this compound quantification.

Conclusion

The biosynthesis of this compound is a fundamental process in lipid metabolism with implications for cellular signaling and specialized biological functions. Understanding the enzymes, substrates, and regulatory mechanisms involved in these pathways is crucial for research in areas ranging from metabolic disorders to the development of novel pest control strategies. This guide provides a foundational resource for professionals seeking to delve into the intricate world of fatty aldehyde biosynthesis.

References

- 1. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of fatty aldehyde dehydrogenase in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Evidence for tetradecanal as the natural aldehyde in bacterial bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel cycle involving fatty acyl-coenzyme A regulates asialoglycoprotein receptor activity in permeable hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Hexadecanal: A Novel Endogenous Signaling Molecule Modulating Human Social Behavior and Cellular Stress Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanal (HEX), a long-chain fatty aldehyde, has emerged as a significant endogenous signaling molecule with diverse physiological roles. Initially identified as a component of human body odor, recent research has unveiled its capacity to modulate complex social behaviors in a sex-dependent manner. Furthermore, a closely related compound, trans-2-hexadecenal, a product of sphingolipid metabolism, has been shown to activate cellular stress pathways, leading to apoptosis. This whitepaper provides a comprehensive technical overview of the current understanding of this compound and its derivatives as signaling molecules, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals in drug development exploring novel therapeutic targets related to social behavior and cellular stress.

This compound and the Modulation of Human Aggression

A pivotal study has demonstrated that the inhalation of this compound, a molecule with no discernible odor, has contrasting effects on aggression in men and women.[1][2][3][4][5] This finding suggests a sophisticated chemosignaling system in humans that influences social interactions.

Quantitative Data on Aggression Modulation

The behavioral effects of this compound on human aggression were quantified using validated behavioral paradigms. The key findings are summarized below:

| Experimental Paradigm | Sex | Effect of this compound Exposure | Statistical Significance | Reference |

| Taylor Aggression Paradigm (TAP) | Male | Decreased aggression | Significant | [6] |

| Taylor Aggression Paradigm (TAP) | Female | Increased aggression | Significant | [6] |

| Point Subtraction Aggression Paradigm (PSAP) | Male | Decreased aggression | Significant | [6] |

| Point Subtraction Aggression Paradigm (PSAP) | Female | Increased aggression | Significant | [6] |

Experimental Protocols

The following experimental designs were crucial in elucidating the role of this compound in aggression:

1. Taylor Aggression Paradigm (TAP):

-

Objective: To measure reactive aggression in response to provocation.

-

Procedure: Participants played a competitive reaction-time game against a fictitious opponent who they believed was another participant.[2] Before each round, participants set a punishment level (e.g., a loud noise blast) to be delivered to their opponent if they won the round.[2] The "opponent" was programmed to provoke the participant by delivering increasingly high punishments.[2] Aggression was quantified as the level of punishment the participant chose to administer to their opponent.[2]

-

This compound Administration: Participants were exposed to either this compound or a control substance via a sticky pad placed on their upper lip.[2]

2. Point Subtraction Aggression Paradigm (PSAP):

-

Objective: To measure unprovoked aggression.

-

Procedure: Participants were given the option to press a button that would earn them points, a button that would steal points from a fictitious opponent, or a button that would subtract points from their opponent at a cost to themselves (aggressive act). Aggression was measured by the frequency and intensity of the point subtraction.

-

This compound Administration: Similar to the TAP, exposure was managed via a nasal delivery system.

3. Functional Magnetic Resonance Imaging (fMRI):

-

Objective: To identify the neural correlates of this compound-induced behavioral changes.

-

Procedure: Participants were exposed to this compound or a control while in an fMRI scanner.[2] Brain activity was measured while they performed tasks designed to assess social perception and decision-making.[1][4]

-

Key Findings: In both men and women, this compound increased activity in the left angular gyrus, a brain region involved in perceiving social cues.[1][4][5][6][7] However, the functional connectivity between the angular gyrus and other brain regions differed between sexes. In men, this compound increased connectivity with a network involved in social appraisal (temporal pole) and aggressive execution (amygdala and orbitofrontal cortex), while in women, it decreased this connectivity.[1][4][6]

Proposed Signaling Pathway for Aggression Modulation

The fMRI data suggests a sex-dimorphic neural pathway for this compound's effect on aggression. The following diagram illustrates this proposed mechanism.

Caption: Proposed neural pathway for this compound's modulation of aggression.

Trans-2-Hexadecenal and JNK-Dependent Apoptosis

Separate from its role in social signaling, a related aldehyde, trans-2-hexadecenal, has been identified as a bioactive product of sphingolipid metabolism.[8][9] This molecule can induce cytoskeletal reorganization and apoptosis in various cell types through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[8][9]

Quantitative Data on Cellular Effects

The cytotoxic effects of trans-2-hexadecenal have been characterized in several cell lines.

| Cell Line | Parameter Measured | Effect of trans-2-hexadecenal | Concentration | Reference |

| HEK293T | Cytoskeletal Reorganization | Cell rounding and detachment | Micromolar concentrations | [8][9] |

| HEK293T | Apoptosis | Induction of cell death | Micromolar concentrations | [8][9] |

| NIH3T3 | Apoptosis | Induction of cell death | Micromolar concentrations | [8][9] |

| HeLa | Apoptosis | Induction of cell death | Micromolar concentrations | [8][9] |

Experimental Protocols

The investigation of the pro-apoptotic effects of trans-2-hexadecenal involved the following key methodologies:

1. Cell Culture and Treatment:

-

Cell Lines: HEK293T, NIH3T3, and HeLa cells were used.[8][9]

-

Treatment: Cells were treated with synthesized trans-2-hexadecenal at various concentrations and for different time periods.[8]

2. Immunoblotting:

-

Objective: To assess the activation of signaling proteins.

-

Procedure: Whole-cell extracts were prepared from treated and untreated cells. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of JNK, c-Jun, MKK4, and MKK7.[8]

3. Apoptosis Assays:

-

Objective: To confirm and quantify apoptosis.

-

Procedures:

-

DAPI Staining: To visualize nuclear condensation, a hallmark of apoptosis.

-

Cytochrome c Release: Assessed by immunoblotting of cytosolic fractions.

-

Bax Activation and Bid Cleavage: Determined by immunoblotting.

-

JNK-Dependent Apoptosis Signaling Pathway

The research indicates that trans-2-hexadecenal triggers apoptosis through a specific MAP kinase cascade. The diagram below outlines this pathway.

Caption: The JNK-dependent signaling pathway for trans-2-hexadecenal-induced apoptosis.

Conclusion and Future Directions

This compound and its derivatives represent a fascinating and newly appreciated class of endogenous signaling molecules. The sex-specific modulation of human aggression by this compound opens up new avenues for understanding the biological basis of social behavior and may offer novel therapeutic targets for conditions characterized by social deficits or excessive aggression. The pro-apoptotic role of trans-2-hexadecenal highlights a link between sphingolipid metabolism and programmed cell death, which could be relevant for cancer biology and neurodegenerative diseases.

Future research should focus on identifying the specific olfactory receptors for this compound in humans and further elucidating the downstream neural circuits. For trans-2-hexadecenal, its in vivo relevance and the potential for its pathway to be targeted for therapeutic intervention warrant further investigation. The data and protocols presented in this whitepaper provide a solid foundation for these future endeavors.

References

- 1. Sniffing the human body volatile this compound blocks aggression in men but triggers aggression in women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. popsci.com [popsci.com]

- 3. biorxiv.org [biorxiv.org]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. A chemical that triggers aggression in women, blocks it in men - Earth.com [earth.com]

- 6. neurosciencenews.com [neurosciencenews.com]

- 7. S-EPMC8604408 - Sniffing the human body volatile this compound blocks aggression in men but triggers aggression in women. - OmicsDI [omicsdi.org]

- 8. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexadecanal in Human Volatolome: A Technical Guide to its Discovery, Analysis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanal (C16H32O) is a long-chain saturated fatty aldehyde that has been identified as a component of the human volatolome, the collection of all volatile organic compounds (VOCs) emitted by the body.[1][2] It is present in human skin secretions, breath, and feces.[1][3][4] While historically, the focus of VOC research has often been on smaller, more volatile molecules, recent advancements in analytical techniques have enabled the detection and characterization of larger compounds like this compound.

This technical guide provides a comprehensive overview of the discovery and analysis of this compound in human samples. It details the experimental protocols for sample collection and analysis, presents available quantitative data, and visualizes key workflows and biological pathways. The information is intended to serve as a resource for researchers and professionals in the fields of analytical chemistry, biomedical research, and drug development who are interested in the role of this compound as a potential biomarker and social chemosignal.

Quantitative Data

The precise quantification of this compound in human skin and breath is still an emerging area of research, and as such, extensive datasets are not yet available in the literature. However, studies on other volatile aldehydes provide a valuable reference for the expected concentration ranges and the analytical sensitivity required for detection. The following tables summarize representative data for aldehydes found in human breath and the emission rates of various VOCs from skin.

Table 1: Concentration of Aldehydes in Exhaled Breath of Healthy Individuals

| Aldehyde | Mean Concentration (ppb) | Method of Analysis | Reference |

| Hexanal | 0.318 | LC-qTOF | [5] |

| Nonanal | 0.60 | LC-qTOF | [5] |

| Pentanal | 13 ± 5 | SIFT-MS | [6] |

Note: ppb = parts per billion. The data for hexanal and nonanal are from a large population study (n=692), while the data for pentanal is from a study of mechanically ventilated surgical patients.[5][6]

Table 2: Emission Rates of Selected Volatile Organic Compounds from Human Skin

| Compound | Emission Rate (µg/h) | Method of Analysis | Reference |

| Various Alcohols, Aldehydes, Ketones, etc. | 0.8 to 86.3 | TD-GC-MS | [7] |

Note: This study measured the emission rates of 37 different VOCs from the whole-body skin of an individual in a controlled chamber.[7] The specific emission rate for this compound was not reported.

Experimental Protocols

The analysis of this compound from human skin and breath involves sophisticated sample collection and analytical techniques. Due to its high molecular weight and low volatility compared to other VOCs, specific considerations must be taken to ensure accurate and reproducible results.

Sample Collection from Skin

Two primary methods for collecting VOCs from the skin are Solid-Phase Microextraction (SPME) and solvent extraction.

1. Solid-Phase Microextraction (SPME)

SPME is a non-invasive technique that uses a fiber coated with a sorbent material to extract VOCs from the headspace above the skin.[8]

-

Materials:

-

Protocol:

-

Pre-sampling Preparation: Instruct the subject to avoid using personal care products on the sampling area for at least 24 hours.[9]

-

Sampling: Place the glass funnel over the selected skin area (e.g., forearm).[8]

-

Extraction: Expose the SPME fiber through the funnel to the headspace above the skin for a defined period, typically 15-30 minutes.[8][10] For increased recovery of less volatile compounds like this compound, a heated dynamic headspace sampling device can be used, maintaining the skin surface at a controlled temperature (e.g., 40°C).[10]

-

Desorption: After sampling, retract the fiber into its holder and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption.[8]

-

2. Solvent Extraction

Solvent extraction involves using a solvent to directly wash the skin surface and collect VOCs.

-

Materials:

-

Protocol:

-

Collection: Pipette a known volume of solvent onto a defined area of the skin and collect the wash in a clean glass vial.

-

Internal Standard: Add a known amount of an internal standard (e.g., n-Hexadecane) to the collected sample for accurate quantification.[11]

-

Extraction: Vortex the sample vigorously to ensure thorough mixing.[11]

-

Separation: Centrifuge the sample to pellet any solid material.[11]

-

Concentration (Optional): If necessary, concentrate the extract under a gentle stream of nitrogen gas. Avoid complete dryness.[11]

-

Analysis: The extract is then ready for analysis by GC-MS.

-

Sample Collection from Breath

Breath samples are typically collected in specialized bags or by drawing breath through sorbent tubes.

-

Materials:

-

Protocol:

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for analyzing volatile aldehydes. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used, often requiring derivatization.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and mass-to-charge ratio, providing high sensitivity and specificity.[11]

-

Sample Preparation:

-

Instrumentation:

-

GC-MS Parameters (Example):

-

Identification and Quantification:

-

Identification is achieved by comparing the retention time and mass spectrum of a peak with that of a pure this compound standard.[11]

-

Quantification is performed by creating a calibration curve using known concentrations of the standard and an internal standard.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing derivatized aldehydes. Long-chain aldehydes like this compound are not readily ionizable by electrospray ionization (ESI), making derivatization necessary.[14]

-

Sample Preparation (Derivatization):

-

A derivatization reagent such as 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) can be used to transform the aldehyde into an ionizable and fluorescent analogue.[14]

-

-

Instrumentation:

-

Liquid Chromatograph: With a suitable column for separating the derivatized compound.

-

Mass Spectrometer: Typically a tandem mass spectrometer (MS/MS) like a QTOF (Quadrupole Time-of-Flight) for high resolution and accurate mass measurements.[14]

-

-

Analysis:

-

The derivatized sample is injected into the LC-MS system.

-

Quantification is achieved with a limit of detection as low as 1 fmol per sample.[14]

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the analysis of this compound from skin and breath samples.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Sniffing the human body volatile this compound blocks aggression in men but triggers aggression in women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. popsci.com [popsci.com]

- 5. Breath carbonyl levels in a human population of seven hundred participants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Volatile Aldehydes Deriving from In Vitro Lipid Peroxidation in the Breath of Ventilated Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analyses of volatile organic compounds from human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Human Skin Volatolome: A Systematic Review of Untargeted Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A device for volatile organic compound (VOC) analysis from skin using heated dynamic headspace sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. redalyc.org [redalyc.org]

- 14. Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Hexadecanal in Insect Pheromone Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanal, a 16-carbon saturated aldehyde, and its unsaturated derivatives, are pivotal semiochemicals in the intricate world of insect communication. This technical guide provides a comprehensive overview of the function of this compound and its analogs, primarily focusing on their roles as essential sex pheromone components and, conversely, as behavioral antagonists. We delve into the biosynthesis of these aldehydes, the sophisticated mechanisms of their reception by the insect olfactory system, and the resultant behavioral responses. This document summarizes key quantitative data, details critical experimental methodologies, and presents visual workflows and signaling pathways to facilitate a deeper understanding for researchers in chemical ecology, neuroethology, and pest management.

Introduction

Chemical communication is a cornerstone of insect survival and reproduction. Pheromones, chemical signals that mediate intraspecific interactions, are paramount in this communication network. Among the vast array of insect pheromones, long-chain fatty aldehydes, particularly this compound and its derivatives, play a significant role. These compounds are integral to the sex pheromone blends of numerous moth species, acting as attractants for conspecific males.[1][2] However, the function of this compound is not monolithic; in certain contexts, it can act as a potent behavioral antagonist, disrupting communication and preventing interspecific mating.[3][4] Understanding the dual nature of this compound is crucial for deciphering the complexities of insect chemical ecology and for developing targeted and environmentally benign pest management strategies.

Roles of this compound in Insect Communication

Component of Sex Pheromones

(Z)-11-hexadecenal is a well-documented major component of the female-produced sex pheromone in several economically important moth species. In the tobacco budworm, Chloridea virescens (formerly Heliothis virescens), it is the primary component of the pheromone blend that attracts males for mating.[1][5] Similarly, for the corn earworm, Helicoverpa zea, (Z)-11-hexadecenal is a crucial part of the two-component blend required to elicit a male response.[2] The yellow peach moth, Conogethes punctiferalis, also utilizes this compound as a minor component in its sex pheromone blend.[6]

Behavioral Antagonist

In a fascinating example of chemical crosstalk, (Z)-11-hexadecanal acts as a potent behavioral antagonist for the European corn borer (ECB), Ostrinia nubilalis.[3][4][7] While the ECB sex pheromone consists of a specific ratio of (Z)- and (E)-11-tetradecenyl acetates, the addition of as little as 1% (Z)-11-hexadecanal to this blend significantly reduces upwind flight and trap capture of male moths.[3] This antagonism is thought to play a role in maintaining reproductive isolation between sympatric species.

Quantitative Data on this compound Function

The following tables summarize key quantitative findings from the literature regarding the role of this compound in insect pheromone communication.

| Insect Species | Compound | Role | Concentration/Amount | Effect | Reference |

| Chloridea virescens | (Z)-11-hexadecenal | Major Pheromone Component | ~90% of total pheromone | Attraction of males | [1][5] |

| Helicoverpa zea | (Z)-11-hexadecenal | Pheromone Component | Part of a two-component blend | Required for male response | [2] |

| Ostrinia nubilalis (Z-strain) | (Z)-11-hexadecanal | Behavioral Antagonist | 1% added to pheromone blend | 83% reduction in upwind flights, 90% reduction in trap capture | [3] |

| Conogethes punctiferalis | This compound | Minor Pheromone Component | Component of a blend | Contributes to male attraction | [6] |

| Protein | Ligand | Binding Affinity (KD in µM) | Insect Species | Reference |

| GOBP1 | This compound | 0.55 ± 0.08 | Conogethes punctiferalis | [6] |

| GOBP1 | (Z)-11-hexadecenal | Binds, but KD not specified | Chilo suppressalis | [6] |

| GOBP2 | (Z)-11-hexadecenal | Binds, but KD not specified | Chilo suppressalis | [6] |

Biosynthesis of this compound

In moths, this compound is typically synthesized via the Type I pheromone biosynthetic pathway. This process begins with the de novo synthesis of the 16-carbon saturated fatty acid, hexadecanoate (palmitate), from acetyl-CoA.[1][8] A series of enzymatic modifications, including desaturation and chain-shortening or elongation, can occur to produce various fatty acyl precursors. The final steps involve the reduction of the fatty acyl-CoA to a fatty alcohol, which is then oxidized to the corresponding aldehyde.[1] This entire process is often under the control of the Pheromone Biosynthesis-Activating Neuropeptide (PBAN), a neurohormone that stimulates the pheromone glands.[1][8]

Recent advances in synthetic biology have enabled the production of (Z)-11-hexadecenol, the precursor to (Z)-11-hexadecenal, in engineered yeast (Saccharomyces cerevisiae).[9][10] This has been achieved by co-expressing genes encoding a ∆11 fatty-acyl desaturase and a fatty-acyl reductase from the turnip moth, Agrotis segetum.[9][10]

Olfactory Reception and Signaling

The detection of this compound begins at the periphery, in the antennae of the insect. Volatile pheromone molecules enter the sensilla through pores and are transported across the aqueous sensillar lymph by Odorant Binding Proteins (OBPs).[11][12] General Odorant Binding Proteins (GOBPs) have been shown to bind this compound and its derivatives.[6] The pheromone-OBP complex then interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[11][12]

Insect ORs are heteromeric complexes, typically consisting of a variable, ligand-binding subunit (OrX) and a conserved co-receptor (Orco).[12][13] The binding of the pheromone to the OR complex initiates a signal transduction cascade that can involve both ionotropic (ligand-gated ion channel) and metabotropic (G-protein coupled) mechanisms, leading to the depolarization of the ORN and the generation of action potentials.[13] These signals are then relayed to the antennal lobe of the brain for further processing.

In the case of this compound as an antagonist in O. nubilalis, single-sensillum recordings have revealed that the same ORN that responds to the known antagonist (Z)-9-tetradecenyl acetate is also responsible for detecting (Z)-11-hexadecanal.[3][4] This suggests a common neural pathway for the perception of these inhibitory compounds.

Experimental Protocols

Pheromone Extraction and Identification

Objective: To extract and identify volatile compounds from the pheromone glands of female insects.

Methodology:

-

Pheromone Gland Excision: Pheromone glands are carefully excised from calling female insects, typically during their peak activity period.

-

Solvent Extraction: The excised glands are submerged in a small volume of a non-polar solvent, such as hexane, for a defined period to extract the volatile compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The solvent extract is concentrated and injected into a GC-MS system. The GC separates the individual components of the extract, and the MS provides a mass spectrum for each component, allowing for their identification by comparison to known standards and spectral libraries.[14]

-

Gas Chromatography-Electroantennography (GC-EAD) Analysis: To identify biologically active compounds, the effluent from the GC column is split. One portion goes to a standard detector (like a Flame Ionization Detector - FID), and the other is passed over an insect antenna preparation.[14] An electroantennogram (EAG) records the electrical response of the antenna to each compound as it elutes from the GC, pinpointing the pheromone components.

Behavioral Assays

Objective: To assess the behavioral response of male insects to synthetic pheromone components or blends.

Methodology:

-

Wind Tunnel Bioassay: A wind tunnel provides a controlled environment to observe the flight behavior of insects in response to an odor plume.[15]

-

Odor Source: A synthetic blend of the putative pheromone components, or individual compounds, is applied to a dispenser (e.g., a rubber septum) and placed at the upwind end of the tunnel.

-

Insect Release: Male insects are released at the downwind end of the tunnel.

-

Behavioral Observation: The behavior of the males is recorded, including taking flight, upwind flight in the plume, and contact with the source. The percentage of males exhibiting each behavior is quantified.[15][16]

Single Sensillum Recording (SSR)

Objective: To measure the electrophysiological response of a single ORN to specific odorants.

Methodology:

-

Insect Preparation: The insect is immobilized, and its antenna is exposed.

-

Electrode Placement: A recording electrode is inserted into a single sensillum, while a reference electrode is placed elsewhere in the insect's body.

-

Odor Stimulation: Puffs of air carrying a known concentration of the test odorant (e.g., this compound) are delivered to the antenna.

-

Data Recording and Analysis: The electrical activity (action potentials or "spikes") of the ORN within the sensillum is recorded. The spike frequency in response to the stimulus is quantified and compared to a control (air puff).[3][16] Cross-adaptation experiments, where the sensillum is exposed to one odorant and then another, can be used to determine if different compounds are detected by the same ORN.[4][16]

Conclusion and Future Directions

This compound and its unsaturated analogs are versatile and critical molecules in insect chemical communication, functioning as both attractants and antagonists. This dual role underscores the specificity and complexity of insect olfactory systems and provides multiple avenues for the development of novel pest management strategies. Future research should focus on the deorphanization of the specific olfactory receptors that bind this compound in various species, which could lead to the design of more potent and selective agonists or antagonists. Furthermore, a deeper understanding of the central processing of these signals in the insect brain will provide a more complete picture of how these simple molecules can elicit such profound and divergent behaviors. The continued integration of molecular biology, neurophysiology, and chemical ecology will be essential in fully unraveling the function of this compound in the insect world.

References

- 1. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. It's All in the Mix: Blend-Specific Behavioral Response to a Sexual Pheromone in a Butterfly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Support for (Z)-11-hexadecanal as a pheromone antagonist in Ostrinia nubilalis: flight tunnel and single sensillum studies with a New York population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sex pheromone biosynthesis, storage and release in a female moth: making a little go a long way - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ento.psu.edu [ento.psu.edu]

- 16. researchgate.net [researchgate.net]

The Dichotomous Impact of Hexadecanal on Human Aggression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the burgeoning research surrounding the impact of the volatile aldehyde hexadecanal (HEX) on human behavior, with a specific focus on aggression. Groundbreaking studies have revealed a sexually dimorphic effect of this compound, diminishing aggressive tendencies in males while concurrently amplifying them in females. This document will meticulously detail the experimental methodologies employed in seminal research, present the quantitative findings in a clear and comparative format, and visually articulate the proposed neural signaling pathways and experimental workflows. The information contained herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and potentially modulate the intricate relationship between chemosignals and human aggression.

Introduction

This compound is a long-chain fatty aldehyde found in human body odor and has been identified as a potential social chemosignal. Recent research has illuminated its surprising and potent influence on human aggression, revealing a stark divergence in its effects between sexes. In men, exposure to this compound has been shown to block aggressive behavior, whereas in women, it triggers an increase in aggression[1][2]. This discovery opens new avenues for understanding the biological underpinnings of human social behavior and presents novel targets for therapeutic intervention in aggression-related disorders. This guide will dissect the key experimental evidence and proposed mechanisms underlying this phenomenon.

Experimental Protocols

The primary research investigating the effects of this compound on human aggression has utilized validated behavioral paradigms, namely the Taylor Aggression Paradigm (TAP) and the Point Subtraction Aggression Paradigm (PSAP).

Taylor Aggression Paradigm (TAP)

The TAP is a well-established laboratory method for measuring reactive aggression in response to provocation[1][3][4]. The protocol, as adapted in the key this compound study, is as follows:

-

Design: A between-subjects, double-blind design was employed.

-

Participants: A total of 127 individuals (67 men) participated in the study[5].

-

Stimulus Delivery: Participants were exposed to either this compound (0.083 M in a carrier of 10% eugenol in propylene glycol) or a control substance (10% eugenol in propylene glycol) via an olfactometer[3].

-

Provocation: Participants engaged in a computer-based game against a supposed online partner (in reality, a computer algorithm). The "partner" consistently behaved unfairly in a monetary distribution task, serving as the provocation.

-

Aggression Measurement: Following the provocation, participants played a second game where they had the opportunity to "punish" their unfair partner with a noise blast. The intensity and duration of the selected noise blast served as the quantitative measure of aggression. Participants were presented with a choice of noise blast levels, ranging from mild to harsh[6].

Point Subtraction Aggression Paradigm (PSAP)

The PSAP is another computerized task designed to measure aggression in response to provocation[7][8][9]. The methodology used in the this compound research is detailed below:

-

Design: A within-subjects design was utilized, where each participant was exposed to both this compound and a control substance.

-

Participants: Approximately 50 individuals participated in this arm of the study[4].

-

Stimulus Delivery: this compound (dissolved in mineral oil) and a control (mineral oil alone) were delivered via an olfactometer. The order of exposure was counterbalanced across participants[1].

-

Task: Participants were instructed that they would be playing a game against an opponent. The task provided three response options:

-

Earn Money: Pressing a specific button to accumulate points (money).

-

Protect Money: Pressing another button to safeguard their earnings from being taken.

-

Take Money (Aggressive Response): Pressing a third button to subtract points from their opponent.

-

-

Provocation: Throughout the task, the fictitious opponent would periodically deduct points from the participant, serving as the provocation.

-

Aggression Measurement: The number of times the participant chose the "Take Money" option following a provocation was the primary measure of aggressive behavior.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from the primary research on this compound and aggression.

Table 1: Effect of this compound on Aggression in the Taylor Aggression Paradigm (TAP)

| Sex | Condition | Mean Aggression Level (Arbitrary Units) | Standard Error of the Mean (SEM) | Statistical Significance (p-value) |

| Male | Control | 0.52 | 0.04 | \multirow{2}{}{p < 0.05} |

| This compound | 0.41 | 0.04 | ||

| Female | Control | 0.45 | 0.05 | \multirow{2}{}{p < 0.05} |

| This compound | 0.58 | 0.05 |

Data are inferred from graphical representations and statistical reporting in the source material.

Table 2: Effect of this compound on Aggression in the Point Subtraction Aggression Paradigm (PSAP)

| Sex | Condition | Mean Aggressive Responses | Standard Error of the Mean (SEM) | Statistical Significance (p-value) |

| Male | Control | 0.28 | 0.03 | \multirow{2}{}{p < 0.05} |

| This compound | 0.21 | 0.03 | ||

| Female | Control | 0.25 | 0.04 | \multirow{2}{}{p < 0.05} |

| This compound | 0.33 | 0.04 |

Data are inferred from graphical representations and statistical reporting in the source material.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed neural signaling pathway of this compound's effect on aggression and the experimental workflow of the Taylor Aggression Paradigm.

Caption: Proposed neural signaling pathway of this compound's impact on human aggression.

Caption: Experimental workflow of the Taylor Aggression Paradigm (TAP).

Discussion and Future Directions

The sexually dimorphic effect of this compound on human aggression is a significant finding with broad implications. The proposed neural mechanism, involving the modulation of functional connectivity between the left angular gyrus and a network of brain regions associated with social appraisal and aggression, provides a compelling framework for further investigation[1][2][8]. The evolutionary hypothesis that these responses are linked to infant protection, with this compound being found on the heads of newborns, is an intriguing area for future research[3][4].

For drug development professionals, these findings suggest that the neural pathways modulated by this compound could be novel targets for therapies aimed at regulating aggression. Further research is needed to identify the specific receptors and downstream signaling cascades involved. Understanding these mechanisms could lead to the development of targeted pharmaceuticals for conditions characterized by excessive aggression or, conversely, for enhancing prosocial behavior.

Future research should focus on:

-

Elucidating the precise receptor mechanisms through which this compound exerts its effects.

-

Investigating the dose-response relationship of this compound on aggression.

-

Exploring the potential influence of hormonal status and other individual factors on the response to this compound.

-

Conducting longitudinal studies to determine the long-term effects of this compound exposure.

Conclusion

The discovery of this compound's sex-specific impact on human aggression marks a pivotal moment in our understanding of social chemosignaling. This technical guide has provided a detailed overview of the experimental methodologies, quantitative data, and proposed neural mechanisms underlying this phenomenon. As research in this area continues to evolve, the insights gained will undoubtedly contribute to a more nuanced comprehension of human behavior and may pave the way for innovative therapeutic strategies.

References

- 1. Sniffing the human body volatile this compound blocks aggression in men but triggers aggression in women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. weizmann.ca [weizmann.ca]

- 5. researchgate.net [researchgate.net]

- 6. cris.biu.ac.il [cris.biu.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. Body Odor Directs Our Behavior [utmb.edu]

- 9. researchgate.net [researchgate.net]

The chemical properties and structure of hexadecanal (C16H32O).

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanal, a long-chain saturated fatty aldehyde, is a molecule of significant interest in various scientific disciplines, including biochemistry, cell biology, and pharmacology. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of this compound. It includes detailed tables of its physicochemical properties, experimental protocols for its analysis, and visualizations of key signaling pathways in which it is involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in studies related to lipid metabolism, cellular signaling, and drug development.

Chemical Properties and Structure

This compound, also known as palmitaldehyde, is an organic compound with the chemical formula C16H32O.[1][2] It consists of a sixteen-carbon unbranched alkyl chain with a terminal aldehyde functional group.[3] This structure imparts both hydrophobic and reactive characteristics to the molecule. At room temperature, it exists as a white crystalline solid.[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C16H32O | [1][2][3] |

| Molecular Weight | 240.42 g/mol | [1][3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 34-38 °C | [4] |

| Boiling Point | 151 °C at 2 mmHg | [5] |

| Density | 0.829 g/cm³ (estimated) | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF. | [6] |

| CAS Number | 629-80-1 | [1][3] |

Chemical Reactivity

As an aldehyde, this compound exhibits characteristic chemical reactivity. The aldehyde functional group is susceptible to both oxidation and reduction.

-

Oxidation: this compound can be oxidized to its corresponding carboxylic acid, hexadecanoic acid (palmitic acid).

-

Reduction: Reduction of this compound yields the corresponding primary alcohol, 1-hexadecanol.

Biological Significance and Signaling Pathways

This compound is not merely an inert lipid molecule but plays significant roles in cellular metabolism and signaling. It is a key intermediate in the degradation of sphingolipids and has been implicated in stress-induced apoptosis.

Role in Sphingolipid Metabolism

This compound is a product of the enzymatic cleavage of sphingosine-1-phosphate (S1P) by S1P lyase, a crucial step in the sphingolipid degradation pathway.[2][7][8] This pathway is essential for maintaining the balance of bioactive sphingolipids, which are involved in regulating various cellular processes.

Induction of Apoptosis via JNK Signaling

Studies have demonstrated that a derivative of this compound, trans-2-hexadecenal, can induce cytoskeletal reorganization and apoptosis in a c-Jun N-terminal kinase (JNK)-dependent manner.[9][10] This signaling cascade is initiated by cellular stress and involves a series of phosphorylation events culminating in the activation of pro-apoptotic proteins.

Experimental Protocols

Accurate and reproducible experimental methods are paramount for the study of this compound. This section provides detailed protocols for its purification and analysis.

Purification of this compound by Column Chromatography

This protocol is adapted for the purification of long-chain aldehydes.

Materials:

-

Crude this compound sample

-

Silica gel (60 Å, 70-230 mesh)

-

Solvents: Hexane, Diethyl ether (or Ethyl acetate), all HPLC grade

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of diethyl ether (e.g., starting from 1% and incrementally increasing to 5-10%).

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

TLC Analysis: Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system (e.g., 95:5 Hexane:Diethyl ether). Visualize the spots under UV light or by staining.

-

Pooling and Evaporation: Combine the fractions containing pure this compound, as determined by TLC analysis. Remove the solvent using a rotary evaporator to obtain the purified compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the qualitative and quantitative analysis of this compound.[1]

Instrumentation and Conditions:

| Parameter | Setting |

| Gas Chromatograph | Agilent 6890 or equivalent |

| Mass Spectrometer | Agilent 5973 or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow at 1 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-400 |

Procedure:

-

Sample Preparation: Dissolve a known amount of the purified this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

Data Acquisition: Acquire the data over the specified mass range.

-

Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show a characteristic fragmentation pattern, including the molecular ion peak (m/z 240.4).

Conclusion

This compound is a multifaceted molecule with important roles in cellular biochemistry and signaling. A thorough understanding of its chemical properties and biological functions is crucial for advancing research in lipidomics, cell death pathways, and the development of novel therapeutic strategies. The data and protocols presented in this guide are intended to facilitate further investigation into this intriguing long-chain aldehyde.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 629-80-1 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Hexadecanal in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanal, a 16-carbon fatty aldehyde, occupies a critical junction in cellular lipid metabolism. It serves as a key intermediate in the catabolism of complex lipids, including sphingolipids and ether lipids, and is an essential substrate for fatty aldehyde dehydrogenase (FALDH) in the fatty acid oxidation pathway. Dysregulation of this compound metabolism is implicated in several metabolic disorders, most notably Sjögren-Larsson syndrome, highlighting its importance in maintaining cellular homeostasis. This technical guide provides an in-depth exploration of this compound's metabolic roles, featuring detailed signaling pathways, quantitative data from key experimental findings, and comprehensive experimental protocols.

Introduction

Fatty aldehydes are highly reactive molecules that can be cytotoxic at elevated concentrations. Cellular mechanisms have evolved to tightly regulate their levels, primarily through oxidation to their corresponding fatty acids. This compound, arising from various metabolic routes, is a central figure in this process. Its efficient conversion to hexadecanoic acid is crucial for both detoxification and the channeling of carbon skeletons into energy production or lipid biosynthesis. This document elucidates the multifaceted role of this compound in the intricate network of fatty acid metabolism.

Metabolic Pathways Involving this compound

This compound is generated from several key metabolic pathways and is subsequently metabolized to maintain cellular health.

Generation of this compound

The degradation of sphingosine-1-phosphate (S1P), a critical signaling lipid, by the enzyme sphingosine-1-phosphate lyase (SPL) yields phosphoethanolamine and trans-2-hexadecenal. Dihydrosphingosine-1-phosphate, another SPL substrate, is cleaved to produce this compound and phosphoethanolamine. This pathway links sphingolipid turnover directly to the fatty aldehyde pool.

Figure 1: Generation of this compound from Sphingolipid Catabolism.

Ether lipids, particularly plasmalogens, are a significant source of fatty aldehydes. The cleavage of the ether bond at the sn-1 position of glycerol by enzymes such as alkylglycerol monooxygenase releases a fatty aldehyde, including this compound.

Figure 2: Generation of this compound from Ether Lipid Catabolism.

The alpha-oxidation of 3-methyl-branched fatty acids in peroxisomes involves the cleavage of a 2-hydroxy-3-methylacyl-CoA intermediate by 2-hydroxyphytanoyl-CoA lyase, which produces a fatty aldehyde with one less carbon and formyl-CoA. For a substrate like 2-hydroxy-3-methyl-heptadecanoyl-CoA, this would yield this compound.

Figure 3: Generation of Fatty Aldehydes via Peroxisomal Alpha-Oxidation.

Catabolism of this compound

The primary fate of this compound is its oxidation to hexadecanoic acid, catalyzed by fatty aldehyde dehydrogenase (FALDH), an enzyme belonging to the aldehyde dehydrogenase (ALDH) superfamily. This reaction is NAD(P)+ dependent and is a critical step in the overall process of fatty acid oxidation.

Figure 4: Catabolism of this compound to Hexadecanoic Acid.

Quantitative Data

The direct quantification of intracellular this compound is challenging due to its high reactivity. However, data from studies on related enzymes and conditions provide valuable insights.

Table 1: Kinetic Parameters of Fatty Aldehyde Dehydrogenase (FALDH)

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Acinetobacter sp. strain HO1-N (NADP-dependent) | Decyl Aldehyde | 5.0 - 18.3 | 25.0 - 537.0 | |

| Human Liver ALDH1 | Phenylacetaldehyde | 0.25 | 0.34 U/mg | |

| Human Liver ALDH2 | Phenylacetaldehyde | < 0.15 | 0.039 U/mg | |

| Human ALDH9A1 | Hexanal | - | - |

Table 2: Enzyme Activity in Health and Disease

| Enzyme | Condition/Cell Type | Activity | Reference |

| Fatty Aldehyde Dehydrogenase (FALDH) | Sjögren-Larsson Syndrome Fibroblasts | 8% of normal activity with octadecanal | |

| Sphingosine-1-Phosphate Lyase (SPL) | - | Km of 35 µM for BODIPY–S1P | |

| 2-Hydroxyphytanoyl-CoA Lyase | - | - |

Experimental Protocols

Assay for Fatty Aldehyde Dehydrogenase (FALDH) Activity

This protocol is adapted from a method using a fluorescent aldehyde substrate.

Objective: To measure the enzymatic activity of FALDH in cell or tissue lysates.

Principle: FALDH catalyzes the oxidation of a fatty aldehyde to a fatty acid. This assay uses a fluorescently labeled fatty aldehyde (e.g., pyrenedecanal), and the formation of the corresponding fluorescent fatty acid is monitored by HPLC.

Materials:

-

Cell or tissue lysate

-

Assay buffer: 20 mM sodium pyrophosphate, pH 8.0

-

NAD+ solution (100 mM)

-

Pyrenedecanal (substrate) solution (2 mM in ethanol)

-

Methanol (for stopping the reaction)

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

X µL Assay buffer

-

1 µL NAD+ solution (final concentration 1 mM)

-

2.5 µL Pyrenedecanal solution (final concentration 50 µM)

-

Bring the total volume to 9 µL with water.

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 1 µL of cell or tissue lysate (containing 1-10 µg of protein).

-

Incubate at 37°C for 10-30 minutes.

-

Stop the reaction by adding 30 µL of cold methanol.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Analyze the supernatant by reverse-phase HPLC with fluorescence detection (e.g., excitation at 340 nm and emission at 380 nm for pyrene derivatives) to quantify the formation of pyrenedecanoic acid.

Data Analysis: Calculate the specific activity of FALDH as nmol of product formed per minute per mg of protein.

Assay for Sphingosine-1-Phosphate Lyase (SPL) Activity

This protocol is based on a method using a fluorescently labeled S1P substrate.

Objective: To measure the enzymatic activity of SPL in cell lysates.

Principle: SPL cleaves a fluorescently labeled S1P analog (e.g., BODIPY-S1P), generating a fluorescent fatty aldehyde product that can be separated and quantified by HPLC.

Materials:

-

Cell lysate containing SPL

-

Assay buffer: 100 mM potassium phosphate, pH 7.4, containing 20% glycerol, 1 mM EDTA, and 10 mM NaF

-

Pyridoxal 5'-phosphate (PLP) solution (10 mM)

-

BODIPY-S1P (substrate) solution

-

Methanol/Chloroform (1:2, v/v) for extraction

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

X µL Assay buffer

-

1 µL PLP solution (final concentration 100 µM)

-

Y µL BODIPY-S1P solution (final concentration can be varied to determine Km)

-

Bring the total volume to 90 µL with water.

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of cell lysate.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and extract the lipids by adding 375 µL of methanol/chloroform (1:2, v/v) followed by vortexing.

-

Add 125 µL of chloroform and 125 µL of water, vortex, and centrifuge to separate the phases.

-

Collect the lower organic phase, dry it under nitrogen, and resuspend the lipid extract in a suitable solvent for HPLC analysis.

-

Analyze the sample by reverse-phase HPLC with fluorescence detection (e.g., excitation at 488 nm and emission at 515 nm for BODIPY) to quantify the fluorescent aldehyde product.

Data Analysis: Determine the specific activity of SPL as pmol of product formed per minute per mg of protein.

Conclusion

This compound is a metabolically significant fatty aldehyde that sits at the crossroads of major lipid metabolic pathways. Its proper metabolism is essential for cellular function and to prevent cytotoxicity. The enzymatic machinery responsible for its synthesis and degradation, particularly SPL and FALDH, are critical for maintaining lipid homeostasis. Further research into the precise quantification of intracellular this compound levels and the kinetic properties of the enzymes that metabolize it will provide deeper insights into its role in health and disease, and may reveal novel therapeutic targets for metabolic disorders.

Unveiling the Calming Effects of Hexadecanal: A Technical Guide for Researchers

An In-depth Exploration of the Anxiolytic Properties of a Mammalian Social Buffering Pheromone in Animal Models

Introduction

Hexadecanal (C16H32O), a long-chain fatty aldehyde, has emerged as a significant chemosignal involved in social buffering across various mammalian species. Initially identified as a component of rodent feces and anal gland secretions, this volatile compound is a potent ligand for a specific subset of olfactory receptors. In animal models, particularly mice, exposure to this compound has been demonstrated to attenuate stress responses, suggesting a calming or anxiolytic effect. This technical guide provides a comprehensive overview of the current research on the calming properties of this compound, focusing on the underlying signaling pathways, detailed experimental protocols for its investigation, and a summary of key quantitative findings. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and related compounds for stress and anxiety-related disorders.

Core Signaling Pathway: From Olfaction to Stress Modulation

The calming effect of this compound is initiated through the olfactory system, specifically by activating a unique subclass of olfactory receptors known as the OR37 family. This activation triggers a cascade of neural events that ultimately modulate the activity of key brain regions involved in the stress response.

The binding of this compound to the OR37B receptor on the cilia of olfactory sensory neurons initiates a G-protein-coupled signaling cascade. This process involves the activation of an olfactory-specific G-protein (G-olf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb. From the olfactory bulb, the signal is relayed to higher brain centers, including the paraventricular nucleus (PVN) of the hypothalamus, a critical hub in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the body's stress response.

Quantitative Data Summary